Iomeprol - 1185146-41-1

Iomeprol

Catalog Number: EVT-1441614
CAS Number: 1185146-41-1
Molecular Formula: C17H22I3N3O8
Molecular Weight: 780.108
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diagnostic aid (radiopaque medium).
Iomeprol is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a glycoloyl(methyl)amino group at the 5-position. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is a benzenedicarboxamide and an organoiodine compound.
Iomeprol has been investigated for the diagnostic of Coronary Artery Disease.
Source and Classification

Iomeprol belongs to the class of iodinated contrast media. It is synthesized from 5-amino-2,4,6-triiodoisophthalic acid as a primary starting material. The compound is classified under the category of non-ionic contrast agents, which are preferred in clinical settings due to their lower incidence of adverse reactions compared to ionic counterparts .

Synthesis Analysis

Methods and Technical Details

The synthesis of Iomeprol can be achieved through several methods involving multiple chemical reactions:

  1. First Method:
    • Starting Material: 5-amino-2,4,6-triiodoisophthalic acid.
    • Reactions:
      • Acylation with acetoxyacetyl chloride.
      • Amidation with 3-amino-1,2-propanediol.
      • Hydrolysis and subsequent methylation.
    • Final Product: Iomeprol with high purity .
  2. Second Method:
    • Similar starting material as above.
    • Sequence: Chloroacetylation followed by amidation and hydrolysis.
    • This method emphasizes reaction conditions such as temperature control and molar ratios for optimal yield .

These methods highlight the complexity of Iomeprol's synthesis, requiring precise control over reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Iomeprol's molecular formula is C16H20I3N3O8C_{16}H_{20}I_3N_3O_8. The structure includes multiple functional groups that contribute to its properties as a contrast agent:

  • Canonical SMILES:
  • InChI Key: ZPJJDGLVOWPGAN-UHFFFAOYSA-N

The presence of iodine atoms in the structure is crucial for its imaging properties, as iodine has a high atomic number which enhances radiopacity .

Chemical Reactions Analysis

Types of Reactions

Iomeprol can undergo various chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group with another.

Common Reagents and Conditions

Reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions are typically conducted under controlled conditions to ensure product stability and yield .

Mechanism of Action

Process and Data

Iomeprol acts primarily as a contrast agent in radiographic imaging by enhancing the visibility of structures within the body.

  • Mode of Action: It achieves this by being a nonionic, low osmolar medium that does not significantly alter the biochemical environment upon introduction into the body.
  • Pharmacokinetics: The compound is rapidly distributed and excreted via the kidneys, ensuring quick clearance from the system post-imaging .

This mechanism allows for improved visualization during diagnostic procedures without significant side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Highly soluble in water due to its nonionic nature.

Chemical Properties

Relevant data points include its high purity (>99%) achieved during synthesis processes which are crucial for clinical applications .

Applications

Iomeprol is widely used in medical imaging techniques such as:

  • Computed Tomography (CT): Enhances image quality by providing better contrast between different tissues.
  • Magnetic Resonance Imaging (MRI): Sometimes utilized in specific protocols where iodinated contrast agents are required.

Its safety profile makes it suitable for use in patients with varying health conditions, thereby expanding its application in clinical diagnostics .

Introduction to Iomeprol: Development and Clinical Adoption

Historical Context of Iodinated Contrast Media Evolution

The development of iodinated contrast media spans nearly a century of innovation, beginning with sodium iodide formulations in the 1920s that caused significant patient discomfort and toxicity. The 1950s introduced ionic monomers like diatrizoate, which offered improved imaging but still possessed osmolarities 5-8 times higher than blood plasma, leading to frequent adverse reactions. A paradigm shift occurred in the 1970s with the introduction of nonionic monomers, pioneered by the Norwegian chemist Torsten Almén, who conceptualized agents that would dissociate in solution without producing charged particles. This fundamental chemical insight led to the first-generation nonionic agents (e.g., metrizamide) with substantially reduced osmolality. Iomeprol emerged in the 1990s as part of the second-generation nonionic monomers, featuring optimized side chains that further reduced chemotoxicity while enhancing water solubility. The evolution from ionic to nonionic agents reduced osmolality from approximately 2000 mOsm/kg (for ionic HOCM) to 500-700 mOsm/kg (for nonionic LOCM like iomeprol) at standard iodine concentrations, representing a 3-4 fold improvement in physiological compatibility [2] [6] [9].

Iomeprol’s Approval Timeline and Global Regulatory Landscape

Iomeprol's regulatory journey reflects its progressive global acceptance as a safe and effective contrast agent. First developed by Bracco Imaging, the compound received European approval in the early 1990s under the brand name Iomeron. The U.S. Food and Drug Administration (FDA) granted approval much later, in November 2024, with the brand name Iomervu, making it one of the most recent additions to the American radiocontrast armamentarium [1] [5]. This delayed approval reflects the stringent requirements for contrast media in the U.S. market and extensive post-marketing surveillance data required by regulatory bodies. The global regulatory landscape for iomeprol features significant regional variation in adoption rates. Europe maintains the highest utilization, particularly in Germany and Italy where Bracco has established manufacturing presence. The Asia-Pacific region, especially Japan and China, represents the fastest-growing market due to expanding healthcare infrastructure. Regulatory approvals across global markets have enabled the development of formulations with iodine concentrations ranging from 150-400 mg/mL, accommodating diverse imaging requirements across clinical specialties [4] [8].

Table 1: Iomeprol's Global Regulatory Milestones

YearRegion/CountryRegulatory StatusPrimary Brand Name(s)
1990sEuropean UnionApprovedIomeron
2000JapanApprovedIomeron
2015ChinaApprovedIomepro
2024United StatesApproved (Nov 2024)Iomervu
2025Global MarketsAvailable in 60+ countriesVarious

Chemical Classification: Nonionic, Low-Osmolar Radiographic Agents

Iomeprol belongs to the chemical class of nonionic, triiodinated benzene derivatives classified as low-osmolar contrast media (LOCM). Its molecular structure (C₁₇H₂₂I₃N₃O₈) features three iodine atoms positioned at the 2,4,6- locations on the benzene ring, providing optimal radiopacity while maintaining molecular stability. The nonionic character results from amide bond incorporation rather than carboxylic acid groups, preventing dissociation in aqueous solutions. The molecule features hydrophilic substituents including hydroxyacetyl and dihydroxypropyl side chains that enhance water solubility while reducing protein binding and membrane interactions. This molecular architecture achieves an osmolality of approximately 521 mOsm/kg at 300 mgI/mL concentration (37°C) – significantly lower than blood plasma (~290 mOsm/kg) compared to earlier ionic agents. The chemical stability of iomeprol solutions is particularly notable, allowing formulations without chelating agents like EDTA that were previously necessary to prevent metal-catalyzed degradation. This stability profile enables flexible packaging in various container materials and reduces the potential for extractable/leachable compounds [5] [6] [9].

Properties

CAS Number

1185146-41-1

Product Name

Iomeprol

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C17H22I3N3O8

Molecular Weight

780.108

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)

InChI Key

NJKDOADNQSYQEV-FIBGUPNXSA-N

SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO

Synonyms

N,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methyl-d3-amino]-2,4,6-triiodo_x000B_-1,3-benzenedicarboxamide; Imeron-d3; Iomeron-d3; Iomeron 350-d3_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.